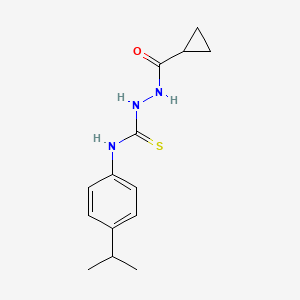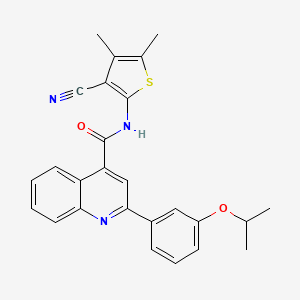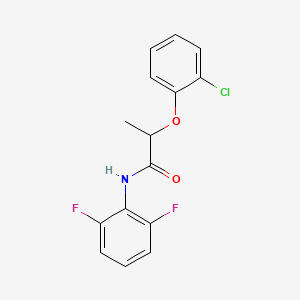
2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide, also known as CPTH2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPTH2 is a small molecule inhibitor of histone acetyltransferase (HAT), an enzyme that plays a crucial role in regulating gene expression through modification of chromatin structure. In
Applications De Recherche Scientifique
2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to have potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. Histone acetylation is a key epigenetic mechanism that regulates gene expression by modifying chromatin structure. 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide inhibits the activity of HAT, which leads to a decrease in histone acetylation and altered gene expression. This makes 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide a valuable tool for studying the role of histone acetylation in various biological processes, including cancer, neurodegenerative diseases, and inflammation.
Mécanisme D'action
2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide works by binding to the catalytic domain of HAT and inhibiting its activity. HAT enzymes transfer acetyl groups from acetyl-CoA to lysine residues on histone proteins, which leads to an open chromatin structure and increased gene expression. By inhibiting HAT activity, 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide prevents histone acetylation and alters gene expression.
Biochemical and Physiological Effects
2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to inhibit cell proliferation and induce apoptosis. In animal models of inflammation and neurodegenerative diseases, 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to reduce inflammation and improve cognitive function. 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide in lab experiments is its specificity for HAT inhibition. This allows researchers to study the specific role of histone acetylation in various biological processes. However, one limitation of using 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide is its potential off-target effects. 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide may also inhibit other enzymes that are structurally similar to HAT, which could lead to unintended effects.
Orientations Futures
There are many potential future directions for research on 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective HAT inhibitors. Another area of interest is the use of 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide in combination with other epigenetic inhibitors to study the interactions between different epigenetic mechanisms. Additionally, 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide could be used to study the role of histone acetylation in specific biological processes, such as stem cell differentiation or immune cell function. Overall, 2-(cyclopropylcarbonyl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has the potential to be a valuable tool for studying the role of histone acetylation in various biological processes and could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-9(2)10-5-7-12(8-6-10)15-14(19)17-16-13(18)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMRZRNWCFNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4821236.png)
![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![methyl 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4821246.png)
![methyl {6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4821247.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate](/img/structure/B4821253.png)
![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4821261.png)

![1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B4821285.png)


![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)

![2-(4-{[(2-methoxyethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4821326.png)